1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
“1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene” is a chemical compound. Its molecular formula is C7H3BrF3NO2 . It is a derivative of benzene, which is a common aromatic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, methyl, nitro, and trifluoromethyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Scientific Research Applications
Halogenation and Organic Synthesis
- The use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes demonstrates a methodology that could be applied to the synthesis and functionalization of complex halogenated organic compounds. This process can lead to the preparation of mixed halogenated compounds with high selectivity and yield, potentially including derivatives of 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene for various applications in organic synthesis (Bovonsombat & Mcnelis, 1993).
Material Science and Sensing Applications
- Covalent organic polymers (COPs) synthesized using brominated and nitro-substituted benzene derivatives have been explored for their luminescent properties and potential applications in sensing metal ions and nitroaromatic explosives. These materials demonstrate the versatility of bromo and nitro-substituted benzene derivatives in creating functional materials for environmental monitoring and safety applications (Guo & Cao, 2015).
Organometallic Synthesis
- Bromo and trifluoromethyl-substituted benzene compounds serve as starting materials for the synthesis of organometallic compounds, showcasing their role in forming complex structures with metals. These compounds are pivotal in developing catalysts for carbon-carbon bond formation, indicating their importance in synthetic chemistry and catalysis research (Porwisiak & Schlosser, 1996).
Analytical Chemistry
- Bromo and nitro-substituted benzene derivatives have been used as reagents in the spectrophotometric determination of anionic surfactants in river waters, highlighting their utility in environmental analysis and monitoring. These compounds contribute to developing sensitive and selective methods for assessing water quality and pollution (Higuchi et al., 1980).
Properties
IUPAC Name |
1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWPBUUFFSSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695809 | |
Record name | 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871571-25-4 | |
Record name | 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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